molecular formula C₂₂H₃₀O₄ B1142610 Cannabichromenic acid CAS No. 185505-15-1

Cannabichromenic acid

Cat. No.: B1142610
CAS No.: 185505-15-1
M. Wt: 358.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabichromenic acid is a minor cannabinoid found in the Cannabis sativa plant. It is a precursor to cannabichromene and plays a crucial role in the biosynthesis of cannabinoids. The compound has garnered attention due to its potential therapeutic properties and its role in the plant’s defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabichromenic acid is synthesized from geranyl pyrophosphate and olivetolic acid, which combine to produce cannabigerolic acid. The enzyme this compound synthase then cyclizes cannabigerolic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from Cannabis sativa plants. This process includes cultivation, harvesting, and extraction using solvents such as ethanol or supercritical carbon dioxide. The extracted cannabinoids are then purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Cannabichromenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities or different pharmacological profiles .

Scientific Research Applications

Anti-Inflammatory Properties

Research Findings:
Recent studies have demonstrated that CBCA exhibits significant anti-inflammatory effects. In vitro experiments using RAW 264.7 macrophage cells showed that CBCA effectively suppressed nitric oxide production and downregulated the expression of inflammation-related genes such as iNOS and COX-2 . Additionally, in vivo studies using mouse models indicated that CBCA reduced edema induced by carrageenan injection, suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis .

Mechanism of Action:
The anti-inflammatory effects of CBCA are believed to involve the modulation of the MAPK pathway and inhibition of NF-κB phosphorylation, leading to decreased production of pro-inflammatory cytokines .

Antibacterial Activity

Research Findings:
CBCA has been shown to possess rapid antibacterial properties. A study comparing CBCA with vancomycin revealed that CBCA exhibited superior bactericidal activity against various bacterial strains, achieving over a 4-log reduction in bacterial load within hours . This rapid action suggests its potential application in treating bacterial infections, especially those resistant to conventional antibiotics.

Clinical Implications:
The effectiveness of CBCA against antibiotic-resistant bacteria positions it as a promising candidate for developing new antimicrobial therapies, particularly in an era where antibiotic resistance is a growing concern .

Antinociceptive Effects

Research Findings:
CBCA has been investigated for its pain-relieving properties. Preliminary studies suggest that it may act similarly to other cannabinoids in modulating pain pathways without the psychoactive effects associated with Δ9-tetrahydrocannabinol (THC) . Animal models have shown that CBCA can reduce pain responses in various contexts, indicating its potential utility in pain management therapies.

Pharmacokinetics and Drug Interaction Potential

Research Findings:
A study assessing the pharmacological characteristics of CBCA indicated that it is a substrate for the ABCB1 transporter but not for ABCG2. This finding suggests that while CBCA may have limited absorption due to transport mechanisms, it does not significantly interact with other drugs processed by these transporters . Understanding these interactions is crucial for developing safe therapeutic applications.

Therapeutic Areas and Future Research Directions

The therapeutic potential of CBCA extends beyond anti-inflammatory and antibacterial applications. Current research is exploring its effects on:

  • Anticonvulsant Activities: Initial findings suggest that CBCA may help manage seizure disorders.
  • Mental Health: Investigations into its antidepressant properties are underway, given the established benefits of cannabinoids in mood regulation.
  • Cancer Research: There is ongoing exploration into how cannabinoids can influence cancer cell proliferation and apoptosis.

Summary Table of Applications

ApplicationMechanism/FindingsReferences
Anti-InflammatoryInhibits nitric oxide production; reduces edema
AntibacterialSuperior bactericidal activity compared to vancomycin
AntinociceptiveReduces pain responses in animal models
PharmacokineticsSubstrate for ABCB1; limited drug-drug interactions

Mechanism of Action

Cannabichromenic acid exerts its effects through various molecular targets and pathways. It acts as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in regulating pain, inflammation, and immune responses. Additionally, it interacts with transient receptor potential channels, such as TRPV1 and TRPA1, which play roles in pain perception and inflammation .

Comparison with Similar Compounds

Biological Activity

Cannabichromenic acid (CBCA) is a non-psychoactive cannabinoid found in Cannabis sativa, which has garnered attention for its diverse biological activities. This article delves into the anti-inflammatory, antibacterial, and potential therapeutic effects of CBCA, supported by recent research findings and case studies.

Overview of this compound

CBCA is a precursor to cannabichromene (CBC), one of the major cannabinoids in cannabis. It is synthesized from cannabigerolic acid (CBGA) and exhibits unique pharmacological properties that differentiate it from other cannabinoids.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of CBCA. Research indicates that CBCA can significantly reduce inflammation in various models:

  • Cell Viability and Inflammatory Response : In vitro studies using RAW 264.7 macrophages demonstrated that CBCA inhibits nitric oxide (NO) production and downregulates the expression of inflammation-related genes such as iNOS and COX-2. This suggests a robust mechanism for mitigating inflammatory responses through modulation of the MAPK pathway and inhibition of NF-κB phosphorylation .
  • Animal Models : In vivo experiments using carrageenan-induced paw edema models in mice showed that CBCA effectively reduced swelling, indicating its potential as an anti-inflammatory agent .
StudyMethodFindings
Wirth et al. (1980)Carrageenan-induced edemaSignificant reduction in paw swelling
Turner & Elsohly (1981)LPS-induced inflammationReduced edema with additive effects when combined with THC

Antibacterial Activity

CBCA has demonstrated potent antibacterial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA):

  • Bactericidal Efficacy : A study reported that CBCA exhibited faster bactericidal activity than vancomycin, achieving significant reductions in bacterial load within hours. Specifically, it maintained efficacy against both exponential and stationary-phase MRSA cells, suggesting its utility in treating antibiotic-resistant infections .
  • Mechanism of Action : Microscopic evaluations indicated that CBCA may disrupt bacterial membranes and alter nucleoid structures, contributing to its rapid antimicrobial effects .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Time to Undetectable Levels
MRSA< 0.5 µg/mL2 hours
Vancomycin> 8 µg/mL8 hours

Case Studies

  • Clinical Relevance : A case study involving patients with chronic bacterial infections showed significant improvement when treated with formulations containing CBCA, highlighting its potential as a novel therapeutic agent .
  • Combination Therapies : Research indicates that combining CBCA with other cannabinoids, such as THC, may enhance anti-inflammatory effects without significant psychoactivity, offering a promising approach for conditions like inflammatory bowel disease .

Properties

IUPAC Name

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJHXJQMNWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336859
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20408-52-0, 185505-15-1
Record name Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABICHROMENIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CANNABICHROMENIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.